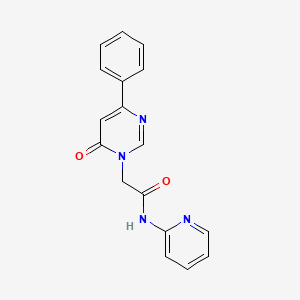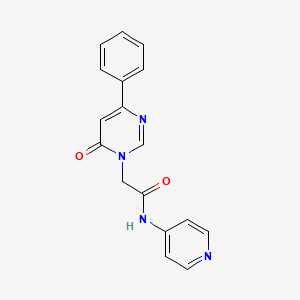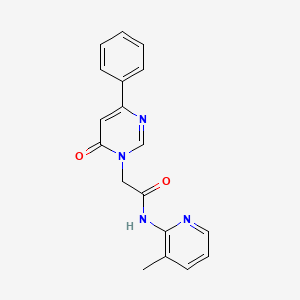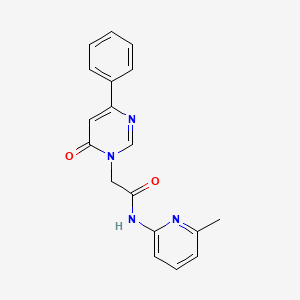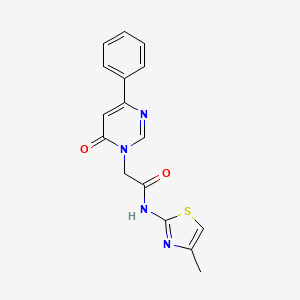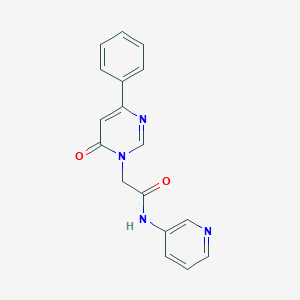
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, or 2-PPA, is a small molecule that has been widely studied for its potential applications in drug discovery and development. It is a member of the pyrimidine family and is composed of a pyridine ring fused with a pyrrole ring. 2-PPA has been studied for its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and dihydroorotate dehydrogenase (DHODH). It has also been investigated for its potential to modulate the activity of several nuclear receptors, including the estrogen receptor (ER) and the peroxisome proliferator-activated receptor (PPAR).
Applications De Recherche Scientifique
2-PPA has been studied for its potential applications in drug discovery and development. It has been investigated for its ability to act as an inhibitor of several enzymes, including 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, 5-LOX, and DHODH. In addition, it has been studied for its potential to modulate the activity of several nuclear receptors, including the ER and the PPAR. Furthermore, 2-PPA has been explored for its potential to modulate the activity of several transcription factors, such as NF-κB and AP-1.
Mécanisme D'action
2-PPA has been shown to act as an inhibitor of several enzymes, including 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, 5-LOX, and DHODH. In addition, it has been demonstrated to modulate the activity of several nuclear receptors, including the ER and the PPAR. The mechanism of action of 2-PPA is not fully understood, but it is believed to involve the binding of 2-PPA to the active sites of these enzymes and receptors, resulting in the inhibition or modulation of their activity.
Biochemical and Physiological Effects
2-PPA has been studied for its potential to modulate the activity of several enzymes and receptors. In vitro studies have demonstrated that 2-PPA is able to inhibit the activity of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, 5-LOX, and DHODH. In addition, it has been shown to modulate the activity of several nuclear receptors, including the ER and the PPAR. The effects of 2-PPA on these enzymes and receptors have been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-PPA has several advantages for use in laboratory experiments. It is a small molecule, making it relatively easy to synthesize and handle. In addition, it is relatively inexpensive and can be synthesized in a two-step reaction. However, there are some limitations to using 2-PPA in laboratory experiments. For example, it is not a highly selective inhibitor of enzymes and receptors, meaning that it may have off-target effects that could interfere with experimental results.
Orientations Futures
There are a number of potential future directions for the study of 2-PPA. These include further investigation of its mechanism of action, its potential applications in drug discovery and development, and its potential to modulate the activity of other enzymes and receptors. In addition, the potential therapeutic applications of 2-PPA, such as its potential to treat cancer and inflammatory diseases, could be explored. Finally, further research into the safety and efficacy of 2-PPA could be conducted to determine its potential as a therapeutic agent.
Méthodes De Synthèse
2-PPA is synthesized in a two-step reaction. The first step involves the condensation of 4-hydroxybenzaldehyde and pyridine-3-carboxylic acid to form an aldol intermediate. This intermediate is then reacted with ethyl cyanoacetate to form the desired 2-PPA. This synthesis method has been shown to be efficient and cost-effective, making it an attractive option for the production of 2-PPA.
Propriétés
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(20-14-7-4-8-18-10-14)11-21-12-19-15(9-17(21)23)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIGHSNTOZGLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541323.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541329.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541338.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541348.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6541374.png)
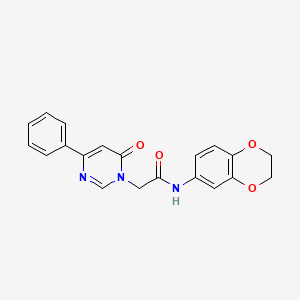
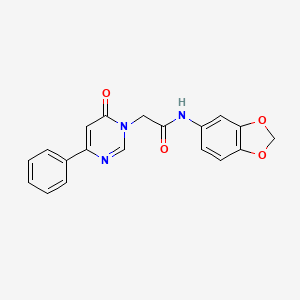
![methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B6541388.png)
